8-Ethyl-1,5-diazabicyclo[3.2.1]octane
CAS No.: 1907-93-3
Cat. No.: VC4989671
Molecular Formula: C8H16N2
Molecular Weight: 140.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1907-93-3 |
|---|---|
| Molecular Formula | C8H16N2 |
| Molecular Weight | 140.23 |
| IUPAC Name | 8-ethyl-1,5-diazabicyclo[3.2.1]octane |
| Standard InChI | InChI=1S/C8H16N2/c1-2-8-9-4-3-5-10(8)7-6-9/h8H,2-7H2,1H3 |
| Standard InChI Key | GFSRBWQVYIJFNL-UHFFFAOYSA-N |
| SMILES | CCC1N2CCCN1CC2 |
Introduction
Structural and Molecular Characteristics
Core Bicyclic Framework
The compound’s defining feature is its 1,5-diazabicyclo[3.2.1]octane core, a seven-membered bicyclic system containing two nitrogen atoms at positions 1 and 5. The ethyl substituent at position 8 introduces steric and electronic modifications that influence reactivity and intermolecular interactions . The SMILES notation CCC1N2CCCN1CC2 precisely encodes this structure, with the ethyl group (CCC) attached to the bridgehead nitrogen .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆N₂ | |
| Molecular Weight | 140.23 g/mol | |
| IUPAC Name | 8-Ethyl-1,5-diazabicyclo[3.2.1]octane | |
| SMILES | CCC1N2CCCN1CC2 | |
| InChIKey | GFSRBWQVYIJFNL-UHFFFAOYSA-N |
Physicochemical Properties
Thermodynamic Parameters
The compound exhibits a boiling point of 87.0–87.2°C at 20 Torr, indicative of moderate volatility under reduced pressure . Predicted density values (1.02±0.1 g/cm³) align with typical organic amines, while its pKa (7.90±0.40) suggests weak basicity, likely protonating under physiological conditions .
Table 2: Experimental and Predicted Properties
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | 87.0–87.2°C at 20 Torr | Experimental |
| Density | 1.02±0.1 g/cm³ | Predicted |
| pKa | 7.90±0.40 | Predicted |
| Solubility | Not reported | – |
Synthesis and Manufacturing
Industrial Production
Current suppliers including COMBI-BLOCKS (USA) and MATRIX (USA) list the compound among thousands of specialty chemicals, suggesting multi-gram to kilogram-scale synthesis capabilities . AK Scientific offers material with ≥95% purity, though chromatographic purification methods remain unspecified .
| Supplier | Location | Purity | Inventory Size |
|---|---|---|---|
| COMBI-BLOCKS | USA | Unreported | 6,618 products |
| MATRIX | USA | Unreported | 6,632 products |
| AK Scientific | USA | 95% | Not disclosed |
Applications and Research Utility
Pharmaceutical Intermediate
Diazabicyclooctanes are privileged structures in drug discovery, serving as rigid scaffolds for kinase inhibitors and neurotransmitter analogs . While direct biological data for 8-ethyl-1,5-diazabicyclo[3.2.1]octane are absent, its structural similarity to buprenorphine intermediates suggests potential opioid receptor modulation .
Ligand Design
The compound’s nitrogen atoms may coordinate transition metals, making it a candidate for asymmetric catalysis ligands. Such applications remain unexplored in the reviewed literature.
Future Directions
Research Gaps
Critical unknowns include:
-
Solubility profiles in pharmaceutically relevant solvents
-
Metabolic stability in vitro
-
Crystal structure for solid-state characterization
Synthetic Optimization
Developing enantioselective routes could unlock applications in chiral drug synthesis. Flow chemistry approaches may improve yield and scalability.
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